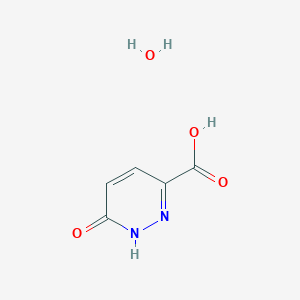

6-Hydroxy-3-pyridazinecarboxylic acid monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxo-1H-pyridazine-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3.H2O/c8-4-2-1-3(5(9)10)6-7-4;/h1-2H,(H,7,8)(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCBVXKRERSHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379151 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-80-5 | |

| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxypyridazine-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a plausible synthetic route based on established chemical principles and provides an in-depth projection of its key characterization parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of pyridazine derivatives.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities. The pyridazine scaffold is a key structural motif in a variety of bioactive molecules exhibiting antimicrobial, anti-inflammatory, anticancer, and cardiovascular properties. 6-Hydroxy-3-pyridazinecarboxylic acid, in its monohydrate form, presents a unique combination of a pyridazinone core and a carboxylic acid functionality, making it a valuable building block for the synthesis of novel pharmaceutical agents. The presence of the hydroxyl group and carboxylic acid offers multiple points for chemical modification, allowing for the exploration of a wide chemical space in drug discovery programs. This guide details a proposed synthetic pathway and a comprehensive set of expected characterization data to facilitate its preparation and analysis in a laboratory setting.

Synthesis Pathway

-

Oxidation: The methyl group of 3-chloro-6-methylpyridazine is oxidized to a carboxylic acid to yield 6-chloropyridazine-3-carboxylic acid.

-

Hydrolysis: The chloro group at the 6-position is then hydrolyzed to a hydroxyl group to afford the target compound, 6-Hydroxy-3-pyridazinecarboxylic acid. Subsequent crystallization from an aqueous solution would yield the monohydrate.

A detailed experimental protocol for a related synthesis of 6-methoxypyridazine-3-carboxylic acid has been described in a patent, which can be adapted for the synthesis of the chloro intermediate.

Proposed Experimental Protocol

Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid

-

In a well-ventilated fume hood, 3-chloro-6-methylpyridazine (1 equivalent) is added portion-wise to a stirred solution of concentrated sulfuric acid at 0-5 °C (ice bath).

-

Potassium dichromate (2 equivalents) is then slowly added, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 2 hours.

-

The reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The aqueous solution is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 6-chloropyridazine-3-carboxylic acid, which can be purified by recrystallization.

Step 2: Synthesis of this compound

-

6-chloropyridazine-3-carboxylic acid (1 equivalent) is dissolved in an aqueous solution of a suitable base (e.g., sodium hydroxide).

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization from water will yield 6-Hydroxy-3-pyridazinecarboxylic acid as its monohydrate.

Synthesis Workflow Diagram

Characterization

Due to the absence of published experimental data, the following characterization data is predicted based on the known properties of similar pyridazine derivatives and general principles of spectroscopic analysis.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₅H₆N₂O₄ |

| Molecular Weight | 158.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is predicted to show signals corresponding to the protons on the pyridazine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | -COOH |

| ~11.0 - 12.0 | br s | 1H | -OH (lactam tautomer) |

| ~7.5 - 7.8 | d | 1H | H-4 or H-5 |

| ~7.0 - 7.3 | d | 1H | H-4 or H-5 |

3.2.2. ¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbonyl carbon of the lactam tautomer, and the carbons of the pyridazine ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | -COOH |

| ~160 - 165 | C=O (lactam) |

| ~140 - 150 | C-3, C-6 |

| ~120 - 130 | C-4, C-5 |

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Expected)

The FTIR spectrum will exhibit characteristic absorption bands for the hydroxyl, carboxylic acid, and pyridazinone functionalities.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 (broad) | O-H stretch (water of hydration) and N-H stretch (lactam) |

| 3200 - 2500 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1720 - 1680 | C=O stretch (carboxylic acid) |

| ~1670 - 1640 | C=O stretch (lactam) |

| ~1600 - 1450 | C=C and C=N stretching in the aromatic ring |

| ~1300 - 1200 | C-O stretch (carboxylic acid) |

3.2.4. Mass Spectrometry (Expected)

The mass spectrum is expected to show the molecular ion peak corresponding to the anhydrous molecule.

| m/z | Assignment |

| 140.0222 | [M-H₂O]⁺ (Exact mass of anhydrous form) |

| 158.0328 | [M]⁺ (Exact mass of monohydrate) - less likely to be observed directly |

Thermal Analysis (Expected)

3.3.1. Thermogravimetric Analysis (TGA)

TGA is expected to show a weight loss corresponding to the loss of one water molecule, followed by decomposition at a higher temperature.

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| ~80 - 120 | ~11.4% | Loss of one water molecule |

| >300 | Significant | Decomposition |

3.3.2. Differential Scanning Calorimetry (DSC)

DSC analysis would likely show an endothermic event corresponding to the dehydration, followed by an exothermic event at the decomposition temperature.

| Temperature (°C) | Event Type | Assignment |

| ~80 - 120 | Endothermic | Dehydration |

| >300 | Exothermic | Decomposition |

Logical Relationships in Characterization

The characterization techniques are interconnected and provide complementary information to confirm the structure and purity of the synthesized compound.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, the pyridazinone core is a well-established pharmacophore. Derivatives of pyridazinone have been reported to possess a wide range of pharmacological activities, including but not limited to:

-

Cardiovascular effects: Some pyridazinone derivatives act as cardiotonic agents and vasodilators.

-

Anti-inflammatory and Analgesic activity: The scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer activity: Certain pyridazinone-containing compounds have shown promise as antiproliferative agents.

-

Antimicrobial activity: The pyridazine ring is found in various antibacterial and antifungal agents.

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl and nitrogen atoms), along with a carboxylic acid group capable of forming salt bridges, suggests that this compound could serve as a valuable scaffold for designing new ligands that can interact with various biological targets. Further research is warranted to explore the specific signaling pathways and therapeutic potential of this compound and its derivatives.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for its laboratory preparation. The detailed expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. The potential biological significance of the pyridazinone core highlights the importance of this molecule as a building block in drug discovery and medicinal chemistry. Further experimental validation of the data presented herein is encouraged to solidify our understanding of this promising chemical entity.

Physicochemical Properties of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyridazinone class. Compounds containing the pyridazinone scaffold have attracted significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, detailed experimental protocols for their determination, and an exploration of potential biological signaling pathways.

Core Physicochemical Properties

A summary of the known and estimated physicochemical properties of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is presented below. It is important to note that while some data has been experimentally determined, other values are based on computational predictions due to the limited availability of specific experimental data for this compound.

Table 1: Physicochemical Data for 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | - |

| CAS Number | 37972-69-3 | [1] |

| Molecular Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.10 g/mol | [1] |

| Melting Point | 265 °C | [2] |

| Boiling Point | 441.2 °C at 760 mmHg (Predicted) | - |

| Aqueous Solubility | Data not available. Predicted to be sparingly soluble. | - |

| pKa | Predicted to be in the range of 3-4 for the carboxylic acid proton. | - |

| logP | Predicted to be -0.9.[3] | [3] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

An excess amount of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is added to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO).

-

The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

After equilibration, the suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the diluted solution is determined using a calibrated analytical method.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

A known amount of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is dissolved in a suitable solvent (typically water or a co-solvent system if solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., UV-Vis or HPLC)

Procedure:

-

A solution of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is prepared in one of the two immiscible solvents (typically n-octanol and water).

-

A known volume of this solution is placed in a separatory funnel or vial with a known volume of the second immiscible solvent.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathways

While specific biological studies on 6-oxo-1,6-dihydropyridazine-3-carboxylic acid are limited, the broader class of pyridazinone derivatives has been shown to exhibit a range of biological activities, including anti-inflammatory effects.

A study on a closely related analogue, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide, has demonstrated its potential to treat acute lung injury and sepsis by targeting c-Jun N-terminal kinase 2 (JNK2) and inhibiting the JNK2-NF-κB/MAPK signaling pathway.[4][5] This pathway is a critical regulator of inflammatory responses.

Inferred Signaling Pathway for a Related Pyridazinone Derivative

The following diagram illustrates the proposed mechanism of action for the diphenyl analogue, which may provide insights into the potential biological activity of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Caption: Inferred JNK2-NF-κB/MAPK signaling pathway inhibited by a pyridazinone analogue.

Conclusion

6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest within the pyridazinone class of heterocycles. This guide has summarized its core physicochemical properties and provided standardized experimental protocols for their determination. While specific biological data for this exact molecule is sparse, related compounds show promising anti-inflammatory activity through modulation of key signaling pathways. Further research is warranted to fully elucidate the physicochemical profile and therapeutic potential of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | C6H8N2O3 | CID 4736916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate

CAS Number: 306934-80-5

This technical guide provides a comprehensive overview of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide also draws upon information from closely related pyridazinone derivatives to provide insights into its potential synthesis, biological activity, and analytical characterization.

Chemical and Physical Properties

This compound, also known as 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below. The pyridazinone core is a key pharmacophore found in various biologically active compounds.[3]

| Property | Value | Reference |

| CAS Number | 306934-80-5 | [1][2] |

| Molecular Formula | C₅H₆N₂O₄ | [1][2] |

| Molecular Weight | 158.11 g/mol | [1][2] |

| Synonyms | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, 3-Carboxy-1,6-dihydro-6-oxopyridazine monohydrate | |

| Appearance | Solid | [2] |

| Melting Point | 257 °C (decomposes) | |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| SMILES | O=C(C1=NN=C(O)C=C1)O.[H]O[H] | |

| InChI Key | DZCBVXKRERSHAA-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

-

Step 1: Synthesis of 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid. This intermediate can be prepared by the condensation of α-ketoglutaric acid with hydrazine hydrate.[5]

-

Step 2: Oxidation to 6-Hydroxy-3-pyridazinecarboxylic acid. The tetrahydropyridazinone intermediate can be oxidized to the aromatic pyridazinone using a suitable oxidizing agent, such as bromine in acetic acid, a method reported for similar structures.[6]

Detailed Proposed Experimental Protocol

Step 1: Synthesis of 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid [5]

-

To a round-bottom flask, add α-ketoglutaric acid (1 equivalent) and water (approx. 2.3 mL per gram of acid).

-

While stirring at room temperature, slowly add hydrazine hydrate (approx. 4 mL per gram of acid) dropwise over 3-4 minutes. The solution will gradually turn light yellow.

-

Continue stirring for 30 minutes at room temperature.

-

Place the reaction mixture in a refrigerator (approximately 4°C) for 3 hours to facilitate precipitation.

-

Collect the white precipitate by suction filtration.

-

The resulting solid, 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, can be used in the next step without further purification.

Step 2: Oxidation to 6-Hydroxy-3-pyridazinecarboxylic acid (Adapted from a similar procedure[5])

-

In a suitable reaction vessel, dissolve the intermediate from Step 1 (1 equivalent) in glacial acetic acid (approx. 10 mL per gram).

-

While stirring, slowly add a solution of bromine (excess) in glacial acetic acid dropwise. Maintain the reaction temperature at approximately 50°C.

-

Continue the reaction until the red color of the bromine disappears and the solution turns milky white, indicating the consumption of the starting material.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by suction filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the purified this compound.

Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the pyridazinone scaffold is present in numerous compounds with a wide range of pharmacological activities. Derivatives of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid have shown promise as anti-inflammatory agents.

Potential Biological Targets

Based on studies of closely related compounds, this compound could potentially exhibit inhibitory activity against the following targets:

| Potential Target | Biological Activity | Reference Compound Class | Reference |

| JNK2 | Anti-inflammatory | Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide | [7] |

| Carbonic Anhydrase (CA) | Anti-inflammatory | 4-(6-oxopyridazin-1-yl)benzenesulfonamides | [8] |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 4-(6-oxopyridazin-1-yl)benzenesulfonamides | [8] |

| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | 4-(6-oxopyridazin-1-yl)benzenesulfonamides | [8] |

| Xanthine Oxidase (XO) | Gout Treatment | 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide | [9] |

Potential Signaling Pathway Involvement

A significant finding for a related series of compounds is the inhibition of the JNK2-NF-κB/MAPK pathway, which is crucial in mediating inflammatory responses.[7] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Analytical Methods and Characterization

While specific analytical data for this compound is not publicly available, standard techniques can be used for its characterization. Some suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[10]

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics based on the functional groups present in the molecule.

| Technique | Functional Group | Expected Absorption/Chemical Shift | Reference |

| FT-IR | O-H (Carboxylic Acid) | Broad, 2500-3300 cm⁻¹ | [11] |

| C=O (Carboxylic Acid) | 1710-1760 cm⁻¹ | [11] | |

| C=O (Pyridazinone) | ~1650-1680 cm⁻¹ | [12][13] | |

| C=N | ~1600 cm⁻¹ | [12] | |

| ¹H NMR | -COOH | Singlet, ~12 ppm | [14] |

| Aromatic C-H | 7.0-9.0 ppm | [12][13] | |

| ¹³C NMR | C=O (Carboxylic Acid) | 165-185 ppm | [14] |

| C=O (Pyridazinone) | ~160 ppm | [12] | |

| Aromatic C | 120-150 ppm | [12] |

Proposed Analytical Workflow

A general workflow for the analysis and characterization of this compound is presented below.

General HPLC Method for Carboxylic Acids

A High-Performance Liquid Chromatography (HPLC) method can be developed for the purity assessment and quantification of this compound. A general protocol for the analysis of polar, ionizable compounds like this would involve a mixed-mode reversed-phase/cation-exchange column.

Experimental Protocol:

-

Column: A core-shell mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100).

-

Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer (e.g., ammonium formate or phosphate buffer). The retention time can be adjusted by varying the ACN concentration and the buffer pH and concentration.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 5-20 µL.

-

Sample Preparation: Dissolve the compound in a suitable solvent, such as the mobile phase or a mixture of water and ACN.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental work is necessary to fully elucidate its synthesis, biological activity, and analytical properties.

References

- 1. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate - Amerigo Scientific [amerigoscientific.com]

- 2. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Page loading... [wap.guidechem.com]

- 6. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 7. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 306934-80-5|this compound|BLD Pharm [bldpharm.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Tautomerism in 6-Hydroxypyridazine-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the tautomeric properties of 6-hydroxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the tautomeric equilibrium of this molecule is crucial as it can significantly influence its physicochemical properties, biological activity, and interaction with molecular targets.

Introduction to Tautomerism in Pyridazinones

Pyridazinone derivatives, including 6-hydroxypyridazine-3-carboxylic acid, are known to exhibit keto-enol tautomerism. This phenomenon involves the migration of a proton and the simultaneous shift of a double bond, leading to the existence of two or more interconvertible isomers. For 6-hydroxypyridazine-3-carboxylic acid, the primary tautomeric equilibrium is between the 6-hydroxy (enol-like) form and the 6-oxo (keto-like) form.

The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. In many pyridazin-3(2H)-one systems, the equilibrium predominantly favors the more stable oxo form.[1][2] The carboxylic acid group at the 3-position of the pyridazine ring can further influence this equilibrium through its electronic and potential hydrogen-bonding interactions.

Tautomeric Forms of 6-Hydroxypyridazine-3-carboxylic Acid

The principal tautomeric forms of 6-hydroxypyridazine-3-carboxylic acid are the hydroxy-pyridazine and the pyridazin-one forms. Additionally, the carboxylic acid group can exist in its protonated or deprotonated state, and the pyridazine ring can be protonated, leading to a more complex set of possible species in solution.

Caption: Tautomeric equilibrium of 6-hydroxypyridazine-3-carboxylic acid.

Computational Analysis of Tautomerism

Due to the limited direct experimental data on the tautomerism of 6-hydroxypyridazine-3-carboxylic acid, computational methods provide valuable insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

A theoretical study on the parent molecule, pyridazin-3(2H)-one, at the B3LYP/6-311++G** level of theory, provides a basis for understanding the tautomerization of its derivatives.[3] The study investigated two mechanisms for the interconversion between the pyridazin-3(2H)-one (keto) and pyridazin-3-ol (enol) forms: a direct hydrogen transfer and a dimer-assisted double hydrogen transfer.[3]

The direct transfer was found to have a high activation energy, while the dimer-assisted mechanism had a significantly lower energy barrier, suggesting its prevalence in condensed phases.[3] The presence of solvents, particularly protic polar solvents, was shown to reduce the activation energy for the direct transfer.[3]

Table 1: Calculated Activation Energies for Tautomerization of Pyridazin-3(2H)-one

| Mechanism | Activation Energy (kcal/mol) |

| Direct Hydrogen Transfer | 42.64[3] |

| Dimer-Assisted Double Hydrogen Transfer | 14.66[3] |

Data from a theoretical study on pyridazin-3(2H)-one, which serves as a model for 6-hydroxypyridazine-3-carboxylic acid.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the experimental investigation of tautomeric equilibria.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between the keto and enol forms. In cases of slow exchange between tautomers on the NMR timescale, distinct sets of signals will be observed for each species. For fast exchange, averaged signals are observed, and the equilibrium position can be inferred from the chemical shift values.[4]

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra. Studies on 6-(2-pyrrolyl)pyridazin-3-one show a strong correlation between the electronic spectrum of the free base and its fixed oxo-form, indicating that the oxo-form is the predominant tautomer.[6] A similar predominance of the oxo-form is expected for 6-hydroxypyridazine-3-carboxylic acid.

Table 2: Representative UV-Vis Absorption Maxima for Related Pyridazinone Derivatives

| Compound | Solvent | λmax (nm) |

| 6-(2-pyrrolyl)pyridazin-3-one | Ethanol | 275, 290[6] |

| 2-Ethyl-6-(2-pyrrolyl)pyridazin-3-one (Fixed oxo-form) | Ethanol | 275, 290[6] |

| 3-Ethoxy-6-(2-pyrrolyl)pyridazine (Fixed hydroxy-form) | Ethanol | 290[6] |

This data for a related compound suggests that the oxo-form is likely to be the major tautomer for 6-hydroxypyridazine-3-carboxylic acid as well.

Experimental and Computational Workflow

The investigation of tautomerism in a molecule like 6-hydroxypyridazine-3-carboxylic acid typically follows a combined experimental and computational approach.

Caption: Workflow for the investigation of tautomerism.

Experimental Protocols

NMR Spectroscopic Analysis

Objective: To identify and quantify the tautomeric forms of 6-hydroxypyridazine-3-carboxylic acid in solution.

Materials:

-

6-Hydroxypyridazine-3-carboxylic acid

-

Deuterated solvents (e.g., DMSO-d6, CD3OD, D2O)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Prepare solutions of 6-hydroxypyridazine-3-carboxylic acid in the chosen deuterated solvents at a concentration of approximately 5-10 mg/mL.

-

Acquire 1H, 13C, and optionally 15N NMR spectra at a constant temperature (e.g., 298 K).

-

For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

-

Integrate the signals corresponding to each tautomer to determine their relative populations.

-

If signals are broad or coalesced, variable temperature NMR experiments can be performed to attempt to resolve the individual tautomers or to study the dynamics of the equilibrium.

UV-Vis Spectroscopic Analysis

Objective: To observe the electronic transitions of the different tautomers and to estimate the equilibrium position.

Materials:

-

6-Hydroxypyridazine-3-carboxylic acid

-

Spectroscopic grade solvents (e.g., ethanol, methanol, water, acetonitrile)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of 6-hydroxypyridazine-3-carboxylic acid in a suitable solvent.

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Repeat the measurements in different solvents to assess the effect of solvent polarity on the tautomeric equilibrium.

-

Derivative spectroscopy can be employed to resolve overlapping absorption bands of the different tautomers.[7]

Conclusion

The tautomerism of 6-hydroxypyridazine-3-carboxylic acid is a critical aspect of its chemical behavior. Based on studies of related pyridazinone systems, it is predicted that the 6-oxo tautomer is the predominant form in solution. However, the exact position of the equilibrium will be influenced by the solvent and other environmental factors. A combined approach of high-level computational modeling and detailed spectroscopic analysis is essential for a complete understanding of the tautomeric landscape of this important heterocyclic compound. This knowledge is vital for its application in drug design and development, as the different tautomers may exhibit distinct biological activities and pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 6-Hydroxy-3-pyridazinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Hydroxy-3-pyridazinecarboxylic acid, and its tautomeric form 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 37972-69-3), represents a class of heterocyclic compounds of interest in medicinal chemistry and drug development. The pyridazine and pyridazinone scaffolds are known to exhibit a wide range of biological activities, including but not limited to, analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] A thorough understanding of the spectroscopic characteristics of these molecules is paramount for their unambiguous identification, purity assessment, and further development.

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for 6-hydroxy-3-pyridazinecarboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related analogues and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Tautomerism of 6-Hydroxy-3-pyridazinecarboxylic Acid

6-Hydroxy-3-pyridazinecarboxylic acid exists in a tautomeric equilibrium with its more stable keto form, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. This equilibrium is a key feature of its chemical behavior and is reflected in its spectroscopic properties.

Caption: Tautomeric equilibrium of 6-Hydroxy-3-pyridazinecarboxylic acid.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | Carboxylic acid proton (-COOH) |

| ~12.0 - 13.0 | br s | 1H | N-H proton of pyridazinone |

| ~7.8 - 8.0 | d | 1H | H-4 of pyridazine ring |

| ~7.0 - 7.2 | d | 1H | H-5 of pyridazine ring |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | Carboxylic acid carbon (-COOH) |

| ~160.0 | Carbonyl carbon of pyridazinone (C-6) |

| ~140.0 | C-3 of pyridazine ring |

| ~135.0 | C-4 of pyridazine ring |

| ~120.0 | C-5 of pyridazine ring |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | N-H stretch (pyridazinone) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1660 | Strong | C=O stretch (pyridazinone amide) |

| ~1600 | Medium | C=C and C=N stretches (aromatic ring) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 140.02 | [M]⁺ (Molecular Ion) |

| 123.02 | [M-OH]⁺ |

| 95.03 | [M-COOH]⁺ |

| 141.03 | [M+H]⁺ (in ESI+) |

| 139.01 | [M-H]⁻ (in ESI-) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical, as labile protons (e.g., -OH, -NH) may exchange with deuterium.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty accessory before running the sample.

-

Average multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL for analysis.

-

-

High-Resolution Mass Spectrometry (HRMS) Acquisition:

-

Utilize an electrospray ionization (ESI) source for soft ionization, which will likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[6]

-

Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.[1][3]

-

The accurate mass can be used to confirm the elemental composition of the molecule.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like 6-hydroxy-3-pyridazinecarboxylic acid.

Caption: General workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous structures and established principles. Actual experimental data may vary. It is highly recommended to acquire experimental data for unambiguous compound identification and characterization.

References

Solubility Profile of 6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate in various solvents. A comprehensive search of publicly available scientific literature and chemical databases revealed no specific quantitative solubility data for this particular compound. Material safety data sheets from major chemical suppliers also indicate that the solubility has not been determined.[1]

In light of this data gap, this document provides a detailed analysis of the solubility of a structurally related pyridazinone derivative, 6-phenylpyridazin-3(2H)-one, to offer valuable insights and a methodological framework for researchers. The experimental protocols for determining the solubility of this related compound are presented, which are directly applicable to the investigation of this compound. Furthermore, a generalized experimental workflow for solubility determination is visualized.

Solubility Data for a Structurally Related Analog: 6-Phenylpyridazin-3(2H)-one

While specific data for this compound is unavailable, extensive research has been conducted on the solubility of 6-phenylpyridazin-3(2H)-one in a variety of pharmaceutical solvents at different temperatures.[2][3][4] These findings, summarized below, can serve as a valuable reference point for formulation development and further research.

The solubility of 6-phenylpyridazin-3(2H)-one was observed to increase with a rise in temperature across all tested solvents, indicating an endothermic dissolution process.[2][3][4] The mole fraction solubility at 318.2 K was highest in dimethyl sulfoxide (DMSO), followed by polyethylene glycol-400 (PEG-400) and Transcutol®.[2][3][4] The compound was found to be weakly soluble in water.[2][3]

Table 1: Mole Fraction Solubility (x_e) of 6-Phenylpyridazin-3(2H)-one in Various Solvents at Different Temperatures (p = 0.1 MPa) [2][3][4]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 0.81 x 10⁻⁵ | 0.93 x 10⁻⁵ | 1.07 x 10⁻⁵ | 1.18 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 3.55 x 10⁻³ | 3.98 x 10⁻³ | 4.41 x 10⁻³ | 4.86 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 5.81 x 10⁻³ | 6.53 x 10⁻³ | 7.18 x 10⁻³ | 7.84 x 10⁻³ | 8.22 x 10⁻³ |

| Isopropyl Alcohol (IPA) | 1.03 x 10⁻² | 1.14 x 10⁻² | 1.25 x 10⁻² | 1.37 x 10⁻² | 1.44 x 10⁻² |

| 1-Butanol | 1.54 x 10⁻² | 1.71 x 10⁻² | 1.87 x 10⁻² | 2.02 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.61 x 10⁻² | 1.78 x 10⁻² | 1.95 x 10⁻² | 2.10 x 10⁻² | 2.18 x 10⁻² |

| Ethylene Glycol (EG) | 0.92 x 10⁻² | 1.02 x 10⁻² | 1.11 x 10⁻² | 1.20 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol (PG) | 1.10 x 10⁻² | 1.22 x 10⁻² | 1.34 x 10⁻² | 1.45 x 10⁻² | 1.50 x 10⁻² |

| Polyethylene Glycol-400 (PEG-400) | 3.58 x 10⁻¹ | 3.74 x 10⁻¹ | 3.89 x 10⁻¹ | 4.03 x 10⁻¹ | 4.12 x 10⁻¹ |

| Ethyl Acetate (EA) | 6.84 x 10⁻² | 7.21 x 10⁻² | 7.55 x 10⁻² | 7.89 x 10⁻² | 8.10 x 10⁻² |

| Transcutol® | 3.01 x 10⁻¹ | 3.14 x 10⁻¹ | 3.26 x 10⁻¹ | 3.38 x 10⁻¹ | 3.46 x 10⁻¹ |

| Dimethyl Sulfoxide (DMSO) | 4.41 x 10⁻¹ | 4.50 x 10⁻¹ | 4.58 x 10⁻¹ | 4.67 x 10⁻¹ | 4.73 x 10⁻¹ |

Experimental Protocols

The following is a detailed methodology for the determination of solubility, based on the protocol used for 6-phenylpyridazin-3(2H)-one. This protocol can be adapted for the study of this compound.

Isothermal Shake-Flask Method

This widely accepted method is used to determine equilibrium solubility.

-

Apparatus :

-

Jacketed glass vials or flasks.

-

A temperature-controlled water bath with a shaker.

-

Analytical balance.

-

HPLC or UV-Vis spectrophotometer for concentration analysis.

-

Syringe filters (e.g., 0.45 µm PTFE).

-

-

Procedure :

-

An excess amount of the solute (e.g., this compound) is added to a known volume of the selected solvent in a sealed vial.

-

The vials are placed in a thermostatically controlled shaking water bath maintained at the desired temperature.

-

The samples are agitated for a sufficient time to reach equilibrium (e.g., 24-72 hours). Preliminary studies should be conducted to determine the time to reach equilibrium.

-

After reaching equilibrium, the agitation is stopped, and the samples are allowed to stand undisturbed for a period to allow for the sedimentation of the undissolved solid.

-

An aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

The withdrawn sample is immediately filtered through a suitable syringe filter to remove any undissolved particles.

-

The filtrate is then diluted with an appropriate solvent.

-

The concentration of the solute in the diluted filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is calculated from the measured concentration and the dilution factor.

-

The solid phase at the bottom of the vial can be recovered and analyzed using techniques like DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) to check for any polymorphic transformations or solvate formation during the experiment.[2][3]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion and Recommendations

There is a clear absence of publicly available solubility data for this compound. Researchers are encouraged to perform experimental solubility studies to fill this knowledge gap. The provided experimental protocol for the isothermal shake-flask method offers a robust starting point for such investigations. The solubility data of the structurally similar compound, 6-phenylpyridazin-3(2H)-one, suggests that solvents like DMSO and PEG-400 could be effective solubilizing agents, while aqueous solubility is likely to be low. These insights can guide initial solvent screening and formulation development efforts for this compound.

References

Discovery and Isolation of Novel Pyridazinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] Derivatives of pyridazinone have demonstrated significant potential in the development of therapeutic agents for a variety of diseases, including cardiovascular conditions, cancer, neurodegenerative disorders, and inflammatory diseases.[2][5][6][7] This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel pyridazinone compounds, tailored for professionals in the field of drug development.

Synthetic Strategies and Isolation of Pyridazinone Derivatives

The synthesis of the pyridazinone core typically involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[8][9][10] This versatile approach allows for the introduction of a wide range of substituents on both the pyridazinone ring and the hydrazine moiety, enabling the exploration of structure-activity relationships (SAR).

A general workflow for the synthesis and isolation of pyridazinone compounds is depicted below. The initial step often involves a Friedel-Crafts acylation to produce a β-aroylpropionic acid, which is then cyclized with hydrazine hydrate or a substituted hydrazine.[10] Subsequent modifications can be made to the core structure to generate a library of novel derivatives.[9][11][12]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. sarpublication.com [sarpublication.com]

- 4. scispace.com [scispace.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones ...: Ingenta Connect [ingentaconnect.com]

- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. mdpi.com [mdpi.com]

- 12. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations of the Molecular Structure of 6-Hydroxy-3-pyridazinecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure and electronic properties of 6-Hydroxy-3-pyridazinecarboxylic acid. This compound, a key heterocyclic scaffold in medicinal chemistry, can exist in different tautomeric forms, influencing its biological activity and physicochemical properties. This document outlines a computational approach, based on Density Functional Theory (DFT), to investigate these tautomers, predict their relative stabilities, and characterize their geometric and electronic features.

Introduction: Tautomerism and a Computational Approach

6-Hydroxy-3-pyridazinecarboxylic acid can exist in at least two predominant tautomeric forms: the enol-like 'hydroxy' form (Tautomer A) and the keto-like 'oxo' or 'pyridazone' form (Tautomer B). The equilibrium between these forms is crucial for understanding the molecule's reactivity, intermolecular interactions, and ultimately its function in biological systems.

Due to the dynamic nature of this equilibrium, experimental characterization of the individual tautomers can be challenging. Computational chemistry, particularly DFT, offers a powerful tool to model these structures and predict their properties with high accuracy. This guide details a proposed computational workflow for such an investigation.

Computational Methodology

The theoretical calculations outlined herein are based on established methods for similar heterocyclic systems, as reported in the scientific literature.

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The primary theoretical method employed is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for molecules of this size. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[1][2] To ensure accurate results, a Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry Optimization and Frequency Calculations

The first step in the computational workflow is the geometry optimization of each tautomer. This process identifies the lowest energy conformation (the most stable 3D structure) for each tautomer. Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes:

-

Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure represents a stable energy minimum.

-

Thermodynamic properties: The calculated frequencies are used to determine thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).

The relative stability of the tautomers can then be determined by comparing their Gibbs free energies.

Calculation of Molecular Properties

Once the optimized geometries are obtained, a range of molecular properties can be calculated to further characterize the electronic structure of each tautomer. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule.

Predicted Molecular Structures and Properties

The following tables summarize the expected quantitative data from the proposed DFT calculations for the two primary tautomers of 6-Hydroxy-3-pyridazinecarboxylic acid.

Table 1: Calculated Geometric Parameters (Bond Lengths and Angles)

| Parameter | Tautomer A (Hydroxy) | Tautomer B (Oxo) | Experimental (in Ni Complex)¹ |

| Bond Lengths (Å) | |||

| N1-N2 | Predicted Value | Predicted Value | Value |

| N2-C3 | Predicted Value | Predicted Value | Value |

| C3-C4 | Predicted Value | Predicted Value | Value |

| C4-C5 | Predicted Value | Predicted Value | Value |

| C5-C6 | Predicted Value | Predicted Value | Value |

| C6-N1 | Predicted Value | Predicted Value | Value |

| C6-O1 | Predicted Value | Predicted Value | Value |

| C3-C7 | Predicted Value | Predicted Value | Value |

| C7-O2 | Predicted Value | Predicted Value | Value |

| C7-O3 | Predicted Value | Predicted Value | Value |

| **Bond Angles (°) ** | |||

| N1-N2-C3 | Predicted Value | Predicted Value | Value |

| N2-C3-C4 | Predicted Value | Predicted Value | Value |

| C3-C4-C5 | Predicted Value | Predicted Value | Value |

| C4-C5-C6 | Predicted Value | Predicted Value | Value |

| C5-C6-N1 | Predicted Value | Predicted Value | Value |

| C6-N1-N2 | Predicted Value | Predicted Value | Value |

| N2-C3-C7 | Predicted Value | Predicted Value | Value |

| O2-C7-O3 | Predicted Value | Predicted Value | Value |

¹Note: Experimental data for the nickel(II) complex of 6-hydroxy-3-pyridazinecarboxylate is provided for contextual comparison. Bond lengths and angles in the isolated molecule may differ due to the absence of coordination to the metal ion.

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Tautomer A (Hydroxy) | Tautomer B (Oxo) |

| Thermodynamic Properties | ||

| Relative Energy (kcal/mol) | 0.00 (by definition) | Predicted Value |

| Relative Enthalpy (kcal/mol) | 0.00 (by definition) | Predicted Value |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 (by definition) | Predicted Value |

| Electronic Properties | ||

| HOMO Energy (eV) | Predicted Value | Predicted Value |

| LUMO Energy (eV) | Predicted Value | Predicted Value |

| HOMO-LUMO Gap (eV) | Predicted Value | Predicted Value |

| Dipole Moment (Debye) | Predicted Value | Predicted Value |

Visualizations

The following diagrams illustrate the concepts and workflows described in this guide.

Caption: Tautomeric equilibrium of 6-Hydroxy-3-pyridazinecarboxylic acid.

Caption: Computational workflow for the theoretical study.

Conclusion and Future Directions

The computational approach detailed in this guide provides a robust framework for the theoretical investigation of 6-Hydroxy-3-pyridazinecarboxylic acid. By employing Density Functional Theory, it is possible to obtain valuable insights into the geometric and electronic structures of its tautomers, as well as their relative stabilities. These theoretical predictions are essential for understanding the molecule's behavior at a molecular level and can guide further experimental work, including spectroscopic analysis and biological assays. Future studies could expand on this work by investigating the impact of solvent effects on tautomeric equilibrium and by modeling the interaction of this molecule with biological targets, thereby aiding in the rational design of new therapeutic agents.

References

The Chemical Reactivity of 6-Hydroxy-3-pyridazinecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the pyridazinone ring in 6-Hydroxy-3-pyridazinecarboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document explores the molecule's susceptibility to various chemical transformations, including substitution reactions, derivatization of its functional groups, and cycloaddition reactions. The information presented herein is intended to support researchers and scientists in the design and execution of synthetic strategies for the development of novel therapeutic agents.

Introduction to the Pyridazinone Core

The 6-Hydroxy-3-pyridazinecarboxylic acid molecule belongs to the pyridazinone family, a class of nitrogen-containing heterocycles that are prominent in a multitude of biologically active compounds. The pyridazinone ring can exist in tautomeric forms, primarily the 6-oxo-1,6-dihydropyridazine form and the 6-hydroxypyridazine form. This tautomerism, along with the presence of the electron-withdrawing carboxylic acid group, significantly influences the reactivity of the ring system. The adjacent nitrogen atoms in the pyridazine ring create a region of high electron density, yet the overall ring system is considered electron-deficient, impacting its behavior in aromatic substitution reactions.

Reactivity of the Pyridazinone Ring

Electrophilic Aromatic Substitution

The pyridazinone ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent nitrogen atoms and the carbonyl group in its oxo tautomer. Direct electrophilic attack on the carbon atoms of the ring is challenging and often requires harsh reaction conditions. When such reactions do occur, the substitution pattern is influenced by the existing substituents.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a more common and synthetically useful reaction for functionalizing the pyridazinone ring. The electron-deficient nature of the ring facilitates attack by nucleophiles, particularly at positions activated by good leaving groups. While 6-Hydroxy-3-pyridazinecarboxylic acid itself possesses a hydroxyl group, its chloro-analogue, 6-chloropyridazine-3-carboxylic acid, serves as a versatile precursor for introducing a variety of nucleophiles.

Table 1: Nucleophilic Substitution Reactions on 6-Chloropyridazine-3-carboxylic acid

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 6-Methoxy-3-pyridazinecarboxylic acid | Methanol, reflux | Not specified | [1] |

| Ammonia | 6-Amino-3-pyridazinecarboxylic acid | Not specified | Not specified | [2] |

| Alkylamines | 6-Alkylamino-3-pyridazinecarboxylic acid derivatives | Not specified | Not specified | [2] |

Experimental Protocol: Synthesis of 6-Methoxy-3-pyridazinecarboxylic acid from 6-Chloropyridazine-3-carboxylic acid [1]

-

To a suitable solvent, add sodium methoxide and 6-chloropyridazine-3-carboxylic acid with stirring.

-

Heat the reaction mixture to reflux.

-

After the reaction is complete, remove the excess solvent under reduced pressure.

-

Add ice water to the residue.

-

Adjust the pH of the solution with concentrated hydrochloric acid.

-

Allow the mixture to stand overnight to facilitate precipitation.

-

Filter the solid and recrystallize from water to obtain 6-methoxy-3-pyridazinecarboxylic acid.

Note: This protocol is generalized from a patent and specific quantities and reaction times may need optimization.

Caption: Generalized workflow for nucleophilic aromatic substitution on the pyridazinone ring.

N-Alkylation and N-Acylation

The nitrogen atoms of the pyridazinone ring are susceptible to alkylation and acylation reactions. The regioselectivity of these reactions (N1 vs. N2) can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. Steric hindrance and the electronic environment of the nitrogen atoms play a crucial role in determining the site of substitution.[3]

Table 2: Conditions Influencing N-Alkylation of Pyridazinones

| Factor | Influence on Regioselectivity |

| Base | Stronger bases may favor O-alkylation. |

| Solvent | Polar aprotic solvents often favor N-alkylation. |

| Alkylating Agent | Harder alkylating agents may favor O-alkylation. |

| Temperature | Can influence the kinetic vs. thermodynamic product distribution. |

Note: This table provides general trends observed for pyridazinone systems.

Reactivity of the Carboxylic Acid Group

The carboxylic acid at the 3-position is a key functional handle for derivatization, allowing for the synthesis of a wide array of esters and amides. These derivatives are often synthesized to modulate the physicochemical properties and biological activity of the parent molecule.

Esterification

Esterification of 6-Hydroxy-3-pyridazinecarboxylic acid can be achieved through standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[4] Alternatively, coupling agents can be employed for milder reaction conditions.

Experimental Protocol: General Fischer Esterification [4]

-

Dissolve 6-Hydroxy-3-pyridazinecarboxylic acid in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by a suitable method (e.g., TLC, LC-MS).

-

Upon completion, neutralize the acid catalyst and remove the excess alcohol.

-

Purify the resulting ester by extraction and chromatography or recrystallization.

Caption: Experimental workflow for the Fischer esterification of 6-Hydroxy-3-pyridazinecarboxylic acid.

Amidation

Amide derivatives can be prepared by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (e.g., EDC, DCC) often used in conjunction with additives like HOBt or DMAP to facilitate the coupling and minimize side reactions.[5]

Table 3: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive | Typical Solvent |

| EDC (EDCI) | HOBt, DMAP | DMF, DCM |

| DCC | DMAP | DCM |

| HATU | DIPEA | DMF |

Experimental Protocol: General Amidation using EDC/HOBt [5]

-

Dissolve 6-Hydroxy-3-pyridazinecarboxylic acid in an anhydrous aprotic solvent (e.g., DMF, DCM).

-

Add 1-hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the mixture at room temperature for a short period to allow for the formation of the active ester.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete.

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Purify the resulting amide by chromatography or recrystallization.

Cycloaddition Reactions

The pyridazinone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. These reactions provide powerful methods for the construction of more complex fused heterocyclic systems. Both [4+2] (Diels-Alder) and [3+2] cycloadditions have been reported for pyridazinone derivatives, leading to a diverse range of molecular architectures.

Conclusion

6-Hydroxy-3-pyridazinecarboxylic acid possesses a rich and varied chemical reactivity profile. While the pyridazinone ring itself is generally resistant to electrophilic attack, it is amenable to nucleophilic substitution, particularly when a suitable leaving group is present at the 6-position. The nitrogen atoms provide sites for alkylation and acylation, and the carboxylic acid functionality is a versatile handle for the synthesis of ester and amide libraries. Furthermore, the potential for cycloaddition reactions opens avenues for the construction of novel polycyclic systems. A thorough understanding of these reactive pathways is crucial for the effective utilization of this scaffold in the development of new chemical entities with therapeutic potential.

References

- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 2. [Synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives as dopamine beta-hydroxylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Pyridazinecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth exploration into the synthesis, biological activities, and therapeutic potential of pyridazinecarboxylic acid derivatives, offering a comprehensive resource for researchers and scientists in drug development.

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly pyridazinecarboxylic acids and their congeners, have garnered significant attention due to their wide array of biological activities. This technical guide provides a deep dive into the chemical space of these compounds, summarizing key synthetic strategies, experimental protocols for biological evaluation, and insights into their mechanisms of action and structure-activity relationships (SAR).

Synthetic Strategies for Pyridazinecarboxylic Acid Derivatives

The synthesis of the pyridazine core and its carboxylic acid derivatives can be achieved through various well-established and innovative methodologies. The choice of synthetic route often depends on the desired substitution pattern and the starting materials' availability.

A common and versatile method for constructing the pyridazinone ring, a frequent precursor to pyridazinecarboxylic acids, involves the condensation of γ-ketoacids or their esters with hydrazine hydrate. Subsequent functionalization, such as chlorination followed by nucleophilic substitution or cross-coupling reactions, allows for the introduction of diverse substituents.

Key Synthetic Reactions:

-

Cyclocondensation: The reaction of 1,4-dicarbonyl compounds with hydrazine is a fundamental approach to forming the pyridazine ring.

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is instrumental in creating carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties onto the pyridazine scaffold. This is particularly useful for exploring the chemical space around the core structure.

-

Oxidation: The conversion of a methyl group on the pyridazine ring to a carboxylic acid is a direct method to synthesize pyridazinecarboxylic acids.

A generalized workflow for the synthesis and diversification of pyridazine derivatives is illustrated below.

Methodological & Application

Application Notes and Protocols: 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-3-pyridazinecarboxylic acid monohydrate, also known as 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyridazinone core is a recognized privileged scaffold, appearing in a variety of biologically active compounds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, focusing on its application in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 306934-80-5 | [3] |

| Molecular Formula | C₅H₄N₂O₃·H₂O | [3] |

| Molecular Weight | 158.11 g/mol | [3] |

| Appearance | Off-white to white solid | [4] |

| Synonyms | 6-oxo-1H-pyridazine-3-carboxylic acid hydrate, 6-Carboxy-3(2H)-pyridazinone | [3] |

Key Synthetic Applications

This compound offers two primary reactive sites for chemical modification: the carboxylic acid group and the pyridazinone ring nitrogen. These sites allow for a variety of chemical transformations to generate diverse libraries of compounds for biological screening.

Amide Bond Formation

The carboxylic acid moiety is readily converted to amides, a common functional group in many drug molecules. This reaction is typically achieved using standard coupling reagents.

General Experimental Protocol: Amide Coupling

A variety of coupling reagents can be employed for the amidation of 6-Hydroxy-3-pyridazinecarboxylic acid. The following is a general procedure that can be adapted based on the specific amine and coupling reagent used.

Materials:

-

This compound

-

Amine of interest

-

Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.0-1.2 eq) and the base (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling reagent (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data for Amide Coupling of a Related Pyridazinone:

| Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Various amines | EDC, DMAP, HOBt (cat.) | CH₃CN | 42 | 72-91 | [5] |

Esterification

The carboxylic acid can also be converted to esters, which can act as prodrugs or modulate the pharmacokinetic properties of the final compound.

General Experimental Protocol: Fischer Esterification